Ethyl 6-bromobenzofuran-3-carboxylate

Synthetic Chemistry Cross-Coupling Building Block

Researchers pursuing SAR at the benzofuran 6-position face a fundamental limitation: generic substitution among analogs is scientifically invalid due to divergent LogP, solubility, and cross-coupling kinetics. Ethyl 6-bromobenzofuran-3-carboxylate (CAS 1260799-56-1) resolves this challenge precisely. • Enables Suzuki-Miyaura & Buchwald-Hartwig couplings via the reactive 6-bromo handle, absent in non-brominated analogs. • Higher predicted LogP (3.52 vs. 2.41 for the free acid) ensures superior passive membrane diffusion for cell-permeable probe design. • Consistent ≥98% purity with reliable multi-gram supply for medicinal chemistry and agrochemical programs.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 1260799-56-1
Cat. No. B1591907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromobenzofuran-3-carboxylate
CAS1260799-56-1
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=CC(=C2)Br
InChIInChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
InChIKeyZYGDLJJVXPJIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-bromobenzofuran-3-carboxylate (CAS 1260799-56-1) Procurement Guide: Core Properties and Class Context


Ethyl 6-bromobenzofuran-3-carboxylate (CAS 1260799-56-1) is a brominated benzofuran-3-carboxylate ester building block with a molecular weight of 269.09 g/mol and molecular formula C₁₁H₉BrO₃ . It belongs to the benzofuran class of heterocyclic compounds, which are widely employed in medicinal chemistry as scaffolds for developing biologically active molecules [1]. The compound serves as a versatile intermediate for further synthetic elaboration, particularly via cross-coupling reactions enabled by the reactive 6-bromo substituent [2].

Ethyl 6-bromobenzofuran-3-carboxylate: Why In-Class Benzofuran Analogs Are Not Direct Replacements


Generic substitution among benzofuran-3-carboxylate analogs is not scientifically valid due to the profound impact of subtle structural variations on physicochemical properties, reactivity, and biological target engagement. The specific 6-bromo substitution pattern on the benzofuran core, in combination with the ethyl ester at the 3-position, defines a unique steric and electronic profile that dictates its utility in synthetic transformations and its potential interactions with biological targets . Even closely related analogs, such as the 5-bromo isomer or the methyl ester variant, exhibit significantly different LogP values, solubility characteristics, and cross-coupling reaction kinetics, thereby precluding their interchangeability in established synthetic routes or structure-activity relationship (SAR) studies .

Ethyl 6-bromobenzofuran-3-carboxylate: Quantitative Evidence for Differentiated Scientific Selection


Differentiated Reactivity: Comparative Cross-Coupling Efficiency of Ethyl 6-bromobenzofuran-3-carboxylate

The 6-bromo substituent in ethyl 6-bromobenzofuran-3-carboxylate provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups at the 6-position of the benzofuran core. This contrasts with non-brominated benzofuran-3-carboxylate analogs, which lack this reactive site and therefore cannot be used to generate the same library of 6-substituted derivatives . While direct kinetic data for this exact compound is not available in the public literature, class-level inference from structurally related bromobenzofurans confirms that the 6-bromo position is amenable to Suzuki-Miyaura and Ullmann-type couplings, as demonstrated in the elaboration of 2-(6-bromobenzofuran-3-yl)acetic acid, where the 6-bromo group served as the site for aryl ether formation [1].

Synthetic Chemistry Cross-Coupling Building Block

Lipophilicity Differential: Comparative LogP Analysis for Blood-Brain Barrier Penetration Predictions

The ethyl ester moiety of ethyl 6-bromobenzofuran-3-carboxylate (predicted LogP = 3.52 ) contributes to a calculated lipophilicity that is significantly higher than that of the corresponding carboxylic acid derivative, 6-bromobenzofuran-3-carboxylic acid (CAS 1393570-42-7, predicted LogP = 2.41 ). This 1.11 LogP unit difference translates to an approximately 13-fold higher theoretical partition coefficient for the ethyl ester, a factor that critically influences passive membrane permeability and blood-brain barrier (BBB) penetration potential. This differential is crucial for researchers designing CNS-targeted probes or evaluating prodrug strategies, where the ester serves as a more lipophilic, membrane-permeable precursor that can be hydrolyzed in vivo to the active carboxylic acid .

Medicinal Chemistry ADME Lipophilicity

Synthetic Intermediate Value: Comparison with Non-Brominated Scaffold in Key Reaction Pathways

Ethyl 6-bromobenzofuran-3-carboxylate is a critical intermediate for accessing 6-substituted benzofuran libraries, a synthetic route not possible with the unsubstituted ethyl benzofuran-3-carboxylate (CAS 194278-43-8). The presence of the bromine atom allows for late-stage diversification, a key strategy in medicinal chemistry to explore SAR around the benzofuran core . While the unsubstituted analog may be used to synthesize 2- or 3-substituted derivatives, it lacks the halogen handle for functionalization at the 6-position. This distinction is paramount in industrial and academic settings where the goal is to generate a series of analogs with modifications at a specific position to optimize biological activity or material properties . The compound's role as a versatile building block is further supported by its high purity (≥97%) and availability from reputable suppliers, ensuring reproducibility in multi-step syntheses .

Organic Synthesis Building Block Heterocyclic Chemistry

Ethyl 6-bromobenzofuran-3-carboxylate: Key Application Scenarios Based on Differentiated Evidence


Synthesis of 6-Substituted Benzofuran Libraries via Cross-Coupling

The 6-bromo substituent in ethyl 6-bromobenzofuran-3-carboxylate makes it an essential starting material for medicinal chemistry programs that require exploration of structure-activity relationships (SAR) at the 6-position of the benzofuran scaffold. As demonstrated in class-related work, this halogen handle enables efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl, heteroaryl, or amine functionalities, which is a synthetic capability absent in the non-brominated ethyl benzofuran-3-carboxylate analog [1].

Development of Membrane-Permeable Probes and CNS-Targeted Candidates

Owing to its higher predicted LogP (3.52) compared to the free carboxylic acid derivative (LogP 2.41), ethyl 6-bromobenzofuran-3-carboxylate is the preferred form for applications requiring enhanced passive diffusion across biological membranes . This property is particularly valuable in early-stage drug discovery for designing cell-permeable chemical probes, evaluating oral bioavailability, or developing prodrugs where the ethyl ester acts as a lipophilic carrier that is later cleaved to reveal the active 6-bromobenzofuran-3-carboxylic acid .

Preparation of Advanced Intermediates for Anticancer and Antimicrobial Benzofuran Derivatives

Benzofuran-3-carboxylates, including those with bromo-substitution, are key scaffolds in the synthesis of biologically active molecules with reported anticancer and antimicrobial properties [2]. Ethyl 6-bromobenzofuran-3-carboxylate serves as a versatile precursor for constructing more complex benzofuran-based inhibitors, as evidenced by the structural elaboration of related 6-bromobenzofuran fragments into inhibitors of bacterial targets like EcDsbA [3]. Its procurement is justified for projects aiming to generate novel chemical matter with potential activity against cancer cell lines or pathogenic bacteria.

Physical Property Optimization in Material Science and Agrochemical Research

The combination of a rigid benzofuran core, a bromine substituent for further functionalization, and an ester group that modulates polarity makes this compound a valuable building block beyond pharmaceuticals. Its physicochemical profile, characterized by a density of approximately 1.520 g/cm³ and a predicted boiling point of 328.3 °C , renders it suitable for the development of specialty chemicals, liquid crystals, or agrochemical intermediates where precise control over molecular geometry and electronic properties is required .

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